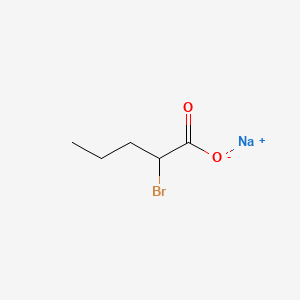

Sodium 2-bromopentanoate

CAS No.: 93854-66-1

Cat. No.: VC17099678

Molecular Formula: C5H8BrNaO2

Molecular Weight: 203.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93854-66-1 |

|---|---|

| Molecular Formula | C5H8BrNaO2 |

| Molecular Weight | 203.01 g/mol |

| IUPAC Name | sodium;2-bromopentanoate |

| Standard InChI | InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | WGTCOMZSESVZQR-UHFFFAOYSA-M |

| Canonical SMILES | CCCC(C(=O)[O-])Br.[Na+] |

Introduction

Chemical Identification and Structural Properties

Sodium 2-bromopentanoate belongs to the class of saturated acyclic monocarboxylic acid salts with halogen substituents. Its structural identity is defined by the following attributes:

The compound’s structure features a five-carbon chain with a bromine atom at the second position and a carboxylate group neutralized by a sodium ion. This configuration confers moderate polarity, as indicated by a partition coefficient (LogP) of 0.2999 , suggesting limited lipid solubility. The presence of two hydrogen bond acceptors (carboxylate oxygen and bromine) contributes to its interactions in aqueous and organic matrices .

Synthesis and Manufacturing Processes

The synthesis of sodium 2-bromopentanoate typically involves the neutralization of 2-bromopentanoic acid with a strong base. Patent literature describing analogous compounds, such as sodium 2-bromopropionate, provides insight into potential methodologies .

Base-Mediated Neutralization

A common approach employs sodium methoxide () or sodium carbonate () in anhydrous methanol. For example:

-

Methoxide Route: Methanolic sodium methoxide is added to a cooled solution of 2-bromopentanoic acid in methanol. The mixture is stirred at room temperature, followed by solvent evaporation under reduced pressure. The residual solid is ground and dried at 55–60°C in vacuo .

-

Carbonate Route: Sodium carbonate is gradually introduced to a methanolic solution of the acid. Additional methanol may be added to prevent premature crystallization. After stirring, the solvent is removed, and the product is dried similarly .

Process Optimization

Key variables influencing yield and purity include:

-

Temperature: Reactions conducted at 0–10°C minimize side reactions, such as esterification .

-

Base Selection: Alkoxides (e.g., sodium methoxide) are preferred over carbonates due to faster reaction kinetics .

-

Solvent Volume: Higher methanol concentrations (e.g., 10 M) enhance solubility and reaction homogeneity .

While these methods are well-established for propionate analogs , adaptations for pentanoate derivatives may require adjustments to stoichiometry and reaction time.

Physicochemical and Thermal Properties

Experimental data for sodium 2-bromopentanoate are sparse, but extrapolations from related compounds and theoretical calculations provide provisional insights:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 232.2°C at 760 mmHg | |

| Flash Point | 94.2°C | |

| Density | Not available | |

| Melting Point | Not available | |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inference |

The compound’s thermal stability is inferred from its flash point, which suggests compatibility with standard laboratory handling below 90°C . Its decomposition pathway likely involves cleavage of the C–Br bond at elevated temperatures, releasing bromine radicals.

Applications in Organic Synthesis

Sodium 2-bromopentanoate’s primary utility lies in its role as a carboxylate nucleophile or electrophilic alkylating agent. Patent US3959364A demonstrates the use of sodium 2-bromopropionate in Grignard reactions to synthesize arylpropionic acids . By analogy, sodium 2-bromopentanoate could facilitate:

Coupling Reactions

-

Grignard Reagents: Reaction with aryl magnesium halides to form 2-arylpentanoic acids, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

-

Cross-Coupling Catalysis: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to construct biaryl systems.

Pharmaceutical Intermediates

The pentanoate backbone is integral to prodrugs and lipid-modified therapeutics. For instance, brominated fatty acids are investigated for their antitumor and antimicrobial properties .

| Aspect | Detail | Source |

|---|---|---|

| Tariffs (MFN) | 5.5% | |

| VAT | 17.0% | |

| Tax Rebate | 9.0% | |

| Supervision | Inspection certificates for import/export |

Safety Notes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume